Tripalmitolein

Catalog No.
S634212
CAS No.
20246-55-3
M.F
C51H92O6
M. Wt
801.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tripalmitolein

CAS Number

20246-55-3

Product Name

Tripalmitolein

IUPAC Name

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-hexadec-9-enoate

Molecular Formula

C51H92O6

Molecular Weight

801.3 g/mol

InChI

InChI=1S/C51H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h19-24,48H,4-18,25-47H2,1-3H3/b22-19-,23-20-,24-21-

InChI Key

SKGWNZXOCSYJQL-BUTYCLJRSA-N

SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCCCC)COC(=O)CCCCCCC/C=C\CCCCCC

Anti-diabetic Properties

Studies suggest that tripalmitolein might possess anti-diabetic properties. Research has shown that it can improve insulin sensitivity and glucose tolerance in animal models. Additionally, tripalmitolein may contribute to the regulation of blood sugar levels and potentially aid in managing type 2 diabetes [].

Anti-inflammatory Effects

Tripalmitolein exhibits anti-inflammatory properties, potentially offering benefits in conditions like chronic inflammation and inflammatory bowel disease (IBD). Studies have demonstrated its ability to suppress the production of inflammatory mediators and alleviate symptoms associated with inflammation [].

Neuroprotective Potential

Emerging research suggests that tripalmitolein might hold promise for neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Studies in animal models indicate that it can improve cognitive function and protect neurons from damage [, ]. However, further investigation is needed to confirm these findings and understand the underlying mechanisms.

Other Potential Applications

Beyond the aforementioned areas, tripalmitolein is being explored for various other applications, including:

  • Cancer research: Studies investigating the potential anti-cancer properties of tripalmitolein are ongoing [].
  • Skin health: Research suggests that tripalmitolein might contribute to improved skin hydration and barrier function [].
  • Drug delivery: Tripalmitolein is being explored as a potential carrier for drug delivery due to its biocompatible properties [].
  • Compound: Tripalmitolein (also known as glyceryl tripalmitoleate) []
  • Origin: Tripalmitolein can be naturally obtained from various plant and animal fats and oils, such as palm kernel oil and milk fat [].
  • Significance: Tripalmitolein serves as a storage form of energy in living organisms []. It's also a precursor for the synthesis of other fats and biological molecules [].

Molecular Structure Analysis

Tripalmitolein consists of a glycerol molecule bonded to three palmitoleic acid molecules (a type of fatty acid) through ester linkages.

  • Key features:
    • Glycerol backbone with three hydroxyl groups
    • Three ester linkages connecting the glycerol to palmitoleic acid chains
    • Each palmitoleic acid chain has a double bond (cis-configuration) between the 9th and 10th carbon atoms [, ].

Chemical Reactions Analysis

  • Synthesis

    Tripalmitolein can be synthesized through the esterification reaction between glycerol and palmitoleic acid [].

    Balanced chemical equation:

    glycerol + 3 palmitoleic acid → tripalmitolein + 3 water

    (Note: This reaction can be catalyzed by enzymes)

  • Decomposition

    Tripalmitolein can undergo hydrolysis, breaking down into its constituent parts (glycerol and palmitoleic acid) in the presence of water and enzymes like lipases [].

    Balanced chemical equation:

    Tripalmitolein + 3 H2O → glycerol + 3 palmitoleic acid

  • Other relevant reactions: Tripalmitolein can be involved in various metabolic pathways within organisms, including oxidation for energy production and conversion into other fat molecules [].


Physical And Chemical Properties Analysis

  • Melting point: 48-50 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and hexane []
  • Stability: Relatively stable under normal storage conditions but can undergo hydrolysis over time [].

Tripalmitolein's mechanism of action is primarily related to its role as a storage and energy source. It can be broken down by enzymes in cells to release fatty acids, which can then be used for energy production through cellular respiration []. Tripalmitolein may also play a role in other biological processes, but these areas of research are ongoing.

Physical Description

Solid

XLogP3

19.1

UNII

N9836937KG

Other CAS

30773-83-2

Wikipedia

Tripalmitolein

Use Classification

Lipids -> Glycerolipids [GL] -> Triradylglycerols [GL03] -> Triacylglycerols [GL0301]
Cosmetics -> Emollient; Refatting

Dates

Modify: 2023-08-15

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